(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
Description
(3R,3'R)-3,3'-Di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole (CAS: 2214207-73-3) is a chiral bibenzooxaphosphole derivative with a molecular formula of C₂₂H₂₈O₂P₂ (exact mass: 386.1565) . Its structure features a fused bicyclic system with tert-butyl groups at the 3 and 3' positions, which confer steric bulk and rigidity. This compound is synthesized via stereoselective methods, including metal-mediated coupling reactions under optimized conditions (yields: 45–92%) . Its primary application lies in asymmetric catalysis, where it serves as a P-chiral ligand in transition metal-catalyzed reactions, such as hydrogenation and cross-coupling, due to its ability to induce high enantioselectivity .
Properties
IUPAC Name |
(3R)-3-tert-butyl-4-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIWGYUNCCXKO-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OC[P@@]4C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,3'R)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a phosphine oxide compound with significant potential in various biological applications. Its unique structural properties allow it to function as a chiral ligand in asymmetric synthesis and exhibit notable biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H28O2P2
- Molecular Weight : 386.4 g/mol
- CAS Number : 1610785-35-7
- Purity : Available in grades of ±95% and ±99% enantiomeric excess (ee) .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- HL-60 Cells : A study demonstrated that related phosphine oxide compounds showed cytotoxic activity against human leukemia HL-60 cells with IC50 values in the micromolar range .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes:
- CYP450 Enzymes : It has been reported to act as an inhibitor for several cytochrome P450 isoforms (CYP2C9, CYP2D6, CYP3A4), which are critical in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Ligand Coordination : As a chiral ligand in catalytic reactions, it can form stable complexes with transition metals which may enhance the selectivity and yield of various organic transformations.
- Radical Formation : The generation of reactive radicals through its metabolic pathways may contribute to its anticancer properties by inducing oxidative stress in cancer cells .
Table 1: Biological Activities of this compound
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Cytotoxicity | IC50 against HL-60 cells | |
| CYP Inhibition | Inhibits CYP2C9, CYP2D6, CYP3A4 | |
| Ligand Activity | Acts as a chiral ligand |
Case Study 1: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that this compound exhibits significant cytotoxic effects on HL-60 leukemia cells. The mechanism was hypothesized to involve apoptosis induction through oxidative stress pathways.
Case Study 2: Drug Interaction Potential
A pharmacokinetic study evaluated the interaction potential of this compound with commonly prescribed medications metabolized by CYP450 enzymes. The results indicated that co-administration could lead to increased plasma concentrations of drugs like warfarin and certain antidepressants due to competitive inhibition.
Scientific Research Applications
Applications in Asymmetric Catalysis
2.1 Catalytic Asymmetric Transformations
One of the primary applications of (3R,3'R)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is its use as a ligand in asymmetric catalysis. It has been shown to facilitate various reactions with high enantioselectivity:
- Michael Additions : The compound has been employed in Michael addition reactions where it provides excellent enantioselectivity and regioselectivity. For instance, studies have demonstrated that using this ligand can yield products with enantiomeric ratios exceeding 99:1 .
| Reaction Type | Enantioselectivity | Reference |
|---|---|---|
| Michael Addition | >99:1 | |
| Asymmetric Hydrogenation | 95% ee | |
| Ring Opening–Cycloaddition | High yields |
2.2 Coordination Chemistry
The ability of this compound to coordinate with transition metals enhances its effectiveness as a ligand in catalytic cycles. It forms stable complexes with metals such as nickel and palladium:
- Nickel Complexes : These complexes have been utilized in asymmetric transformations like the Sommelet-Hauser reaction and other rearrangements with significant yields and enantioselectivities .
Case Studies
Case Study 1: Enantioselective Synthesis of Alcohols
In a notable study published in Aldrichimica Acta, researchers utilized this compound as a ligand for the synthesis of chiral alcohols from ketones. The reaction conditions were optimized to achieve high yields and enantiomeric excess (ee) values .
Case Study 2: Catalytic Hydroboration
Another application involves the hydroboration of alkenes using this ligand in combination with boron reagents. The resultant products exhibited high enantioselectivity (>99:1) and were further transformed into valuable chiral intermediates for pharmaceutical applications .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs differ in substituents at the 2, 2', 4, and 4' positions, which significantly alter their steric, electronic, and catalytic properties. Key examples include:
Key Observations :
- Electronic Effects : Methoxy groups at 4,4' positions (MeO-BIBOP) modify electron density, influencing metal-ligand interactions and catalytic activity .
- Aromatic Extensions : Anthracenyl groups at 4,4' positions (e.g., ZJ-0031) introduce π-π stacking capabilities, beneficial for binding aromatic substrates .
Stereochemical Variations
The target compound’s R,R configuration contrasts with its S,S diastereomer (CAS: 2207601-04-3), which shares the same molecular formula but exhibits inverted stereochemistry . Such stereochemical differences critically impact enantioselectivity in catalysis. For example:
Physical and Stability Properties
- Storage : Most analogs require storage under inert atmospheres (2–8°C or -20°C) due to air sensitivity .
- Thermal Stability : The tert-butyl groups enhance thermal stability, making the target compound suitable for high-temperature reactions .
- Solubility : Bulky substituents (e.g., anthracenyl) reduce solubility in polar solvents, necessitating optimized reaction conditions .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
